Purity and Commercial Availability: A Quantifiable Procurement Advantage for 2-(2-Chlorophenyl)cyclopentan-1-amine (1247340-94-8)
2-(2-Chlorophenyl)cyclopentan-1-amine (CAS 1247340-94-8) is commercially available from multiple reputable vendors (AKSci, Leyan, CymitQuimica) with a documented minimum purity specification of 95% . This is in contrast to the regioisomer 1-(2-chlorophenyl)cyclopentanamine (CAS 856563-66-1), which, while also commercially available, is often listed with a higher purity specification of 98% from certain suppliers, indicating a potential difference in synthetic accessibility and purification requirements . The N-alkylated derivative N-[(2-chlorophenyl)methyl]cyclopentanamine (CAS 827329-06-6) is also available at 98% purity . The unsubstituted analog cypenamine (CAS 15301-54-9) has no current commercial suppliers, making it effectively unavailable for research procurement [1].
| Evidence Dimension | Commercial Purity and Availability |
|---|---|
| Target Compound Data | 95% purity (min.); Commercially available from multiple vendors (AKSci, Leyan, CymitQuimica) |
| Comparator Or Baseline | 1-(2-Chlorophenyl)cyclopentanamine (856563-66-1): 98% purity; commercially available. N-[(2-chlorophenyl)methyl]cyclopentanamine (827329-06-6): 98% purity; commercially available. Cypenamine (15301-54-9): No commercial suppliers. |
| Quantified Difference | Target compound offers a 95% purity baseline with broad commercial access; the 1-substituted isomer offers higher nominal purity (98%); cypenamine is not commercially available. |
| Conditions | Vendor technical datasheets and product listings (as of 2025). |
Why This Matters
For procurement decisions, the target compound's balance of acceptable purity (95%) and multi-vendor availability ensures supply chain reliability and cost-effective sourcing, whereas the lack of availability for cypenamine eliminates it as a viable alternative for experimental use.
- [1] Cypenamine. (2025). In PubChem Compound Database. National Center for Biotechnology Information. View Source
